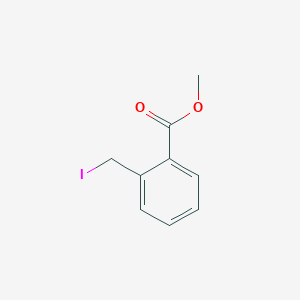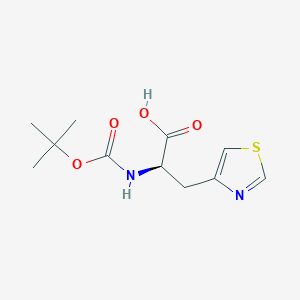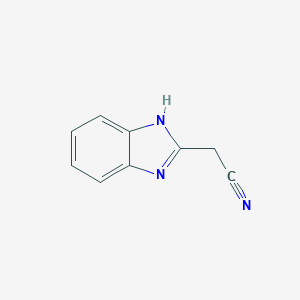
2-(Diethylamino)-7-ethoxychromone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-7-ethoxychromone, also known as DEAE, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities.
科学的研究の応用
2-(Diethylamino)-7-ethoxychromone has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. In pharmacology, 2-(Diethylamino)-7-ethoxychromone has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In medicinal chemistry, 2-(Diethylamino)-7-ethoxychromone has been used as a starting material for the synthesis of novel compounds with improved biological activities.
作用機序
The mechanism of action of 2-(Diethylamino)-7-ethoxychromone involves its interaction with various molecular targets in the body, including ion channels, receptors, and enzymes. 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of voltage-gated potassium channels, leading to changes in neuronal excitability and synaptic transmission. 2-(Diethylamino)-7-ethoxychromone also interacts with the serotonin receptor 5-HT3, leading to changes in neurotransmitter release and synaptic plasticity. In addition, 2-(Diethylamino)-7-ethoxychromone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
生化学的および生理学的効果
2-(Diethylamino)-7-ethoxychromone has been shown to have various biochemical and physiological effects in the body, including changes in neuronal excitability, neurotransmitter release, and synaptic plasticity. 2-(Diethylamino)-7-ethoxychromone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. In addition, 2-(Diethylamino)-7-ethoxychromone has been shown to have neuroprotective effects, which may be useful for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
2-(Diethylamino)-7-ethoxychromone has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its ability to modulate multiple molecular targets in the body. However, 2-(Diethylamino)-7-ethoxychromone also has several limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
将来の方向性
There are several future directions for research on 2-(Diethylamino)-7-ethoxychromone, including the development of novel compounds based on 2-(Diethylamino)-7-ethoxychromone, the investigation of the molecular targets and signaling pathways involved in 2-(Diethylamino)-7-ethoxychromone's biological activities, and the evaluation of 2-(Diethylamino)-7-ethoxychromone's potential as a drug candidate for the treatment of various diseases. In addition, further studies are needed to determine the optimal dosage and administration route for 2-(Diethylamino)-7-ethoxychromone, as well as its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, 2-(Diethylamino)-7-ethoxychromone, or 2-(Diethylamino)-7-ethoxychromone, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. 2-(Diethylamino)-7-ethoxychromone also has anti-inflammatory, antioxidant, and neuroprotective properties, which may be beneficial for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms and potential therapeutic applications of 2-(Diethylamino)-7-ethoxychromone.
合成法
The synthesis of 2-(Diethylamino)-7-ethoxychromone involves the reaction between 7-ethoxy-4-methylcoumarin and diethylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified through crystallization or column chromatography. The yield of 2-(Diethylamino)-7-ethoxychromone can range from 50-80%, depending on the reaction conditions and the purity of the starting materials.
特性
CAS番号 |
131942-55-7 |
|---|---|
製品名 |
2-(Diethylamino)-7-ethoxychromone |
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC名 |
2-(diethylamino)-7-ethoxychromen-4-one |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)15-10-13(17)12-8-7-11(18-6-3)9-14(12)19-15/h7-10H,4-6H2,1-3H3 |
InChIキー |
QAHJXTVDICVNRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |
正規SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |
その他のCAS番号 |
131942-55-7 |
同義語 |
2-(diethylamino)-7-ethoxychromone 2-DEAEC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



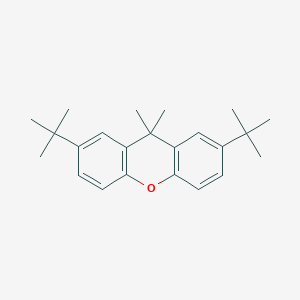
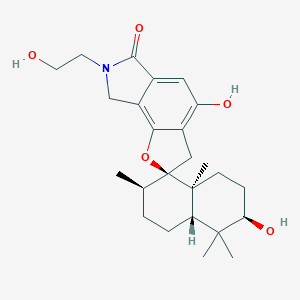
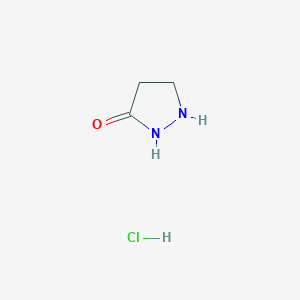
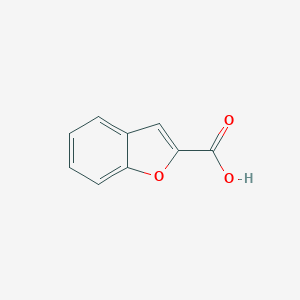
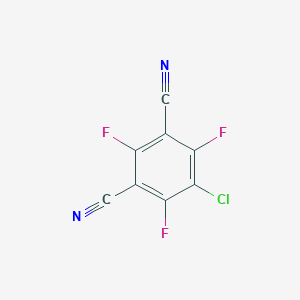
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
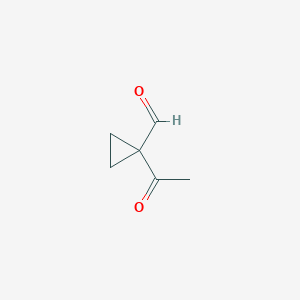
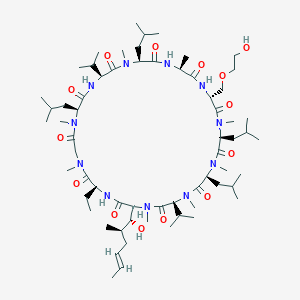
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
